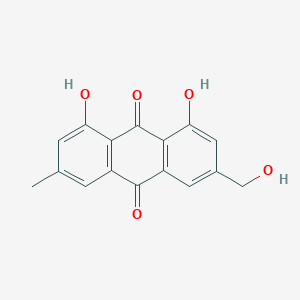![molecular formula C24H18O3S B13144285 4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid](/img/structure/B13144285.png)
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid is a complex organic compound that features a unique cubane structure. The cubane framework is known for its high strain energy and stability, making it an interesting subject for chemical research. The compound also incorporates a thioxanthene moiety, which is known for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid typically involves multiple steps. One common approach is to start with the cubane-1-carboxylic acid and introduce the thioxanthene moiety through a series of reactions. These reactions often involve the use of reagents such as thionyl chloride and acetic anhydride under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thioxanthene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxanthene moiety typically yields sulfoxides or sulfones, while reduction of the carbonyl groups results in the corresponding alcohols.
科学的研究の応用
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid has several applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable subject for studying strain energy and stability in organic molecules.
Biology: The thioxanthene moiety is known for its biological activity, making the compound a potential candidate for drug development.
Medicine: Research into the medicinal properties of this compound could lead to new treatments for various diseases.
Industry: While not widely used industrially, the compound’s unique properties could find niche applications in materials science and other specialized fields.
作用機序
The mechanism of action of 4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid is not fully understood. it is believed that the thioxanthene moiety interacts with specific molecular targets, potentially affecting various biological pathways. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
類似化合物との比較
Similar Compounds
Thioxanthene derivatives: These compounds share the thioxanthene moiety and exhibit similar biological activities.
Cubane derivatives: Compounds with the cubane structure are known for their high strain energy and stability.
Uniqueness
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid is unique due to the combination of the cubane and thioxanthene moieties. This combination results in a compound with both high strain energy and potential biological activity, making it a valuable subject for research in multiple fields.
特性
分子式 |
C24H18O3S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid |
InChI |
InChI=1S/C24H18O3S/c25-15(23-16-19-17(23)21-18(23)20(16)24(19,21)22(26)27)9-12-10-5-1-3-7-13(10)28-14-8-4-2-6-11(12)14/h1-8,12,16-21H,9H2,(H,26,27) |
InChIキー |
DTKAIYVMGGKLBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)CC(=O)C45C6C7C4C8C5C6C78C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


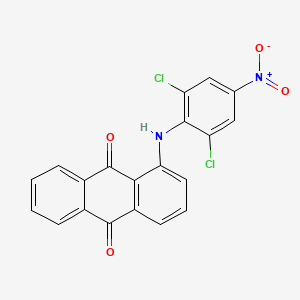


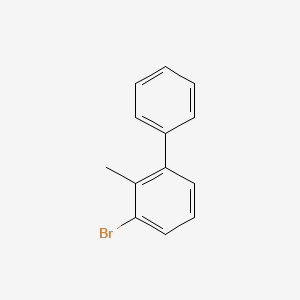
![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)
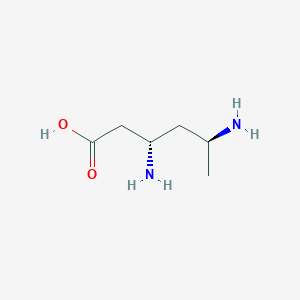
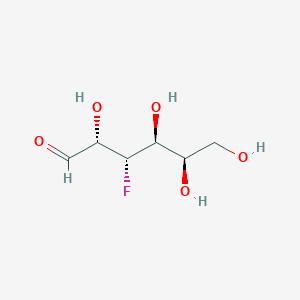
![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)
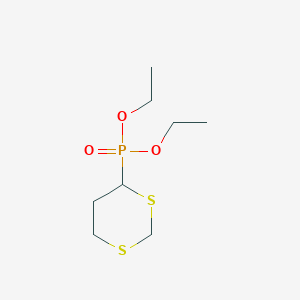
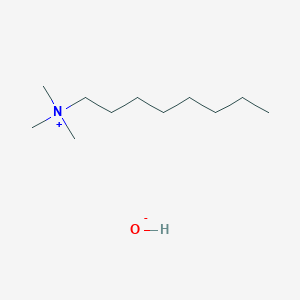
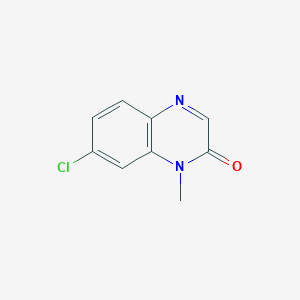
![benzhydryl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13144280.png)
